molecular formula C5H12BrO2P B15220440 Ethyl (2-bromoethyl)methylphosphinate CAS No. 52399-90-3

Ethyl (2-bromoethyl)methylphosphinate

Cat. No.: B15220440
CAS No.: 52399-90-3
M. Wt: 215.03 g/mol
InChI Key: ODSBMTQUTBIVCM-UHFFFAOYSA-N
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Description

Evolution of Phosphinate Chemistry within Organic Synthesis

The history of organophosphorus chemistry has seen significant evolution, branching into areas focused on synthesizing molecules essential for life, like oligonucleotides, and those centered on fundamental organic transformations such as the Wittig reaction. orgsyn.org Phosphinates, a class of organophosphorus compounds characterized by two direct bonds between phosphorus and carbon (or hydrogen) and one phosphorus-oxygen single bond, have emerged as important players. Historically, the synthesis of most organophosphorus compounds containing a phosphorus-carbon bond has heavily relied on phosphorus trichloride (B1173362) (PCl₃) as a key intermediate. sigmaaldrich.com

In the 21st century, however, research has increasingly focused on developing safer and more sustainable synthetic methods. sigmaaldrich.com This has led to a renewed interest in phosphinate chemistry, particularly the use of phosphinates derived from hypophosphorous acid as viable alternatives to PCl₃. sigmaaldrich.comorganic-chemistry.org These newer approaches can offer improved stability, lower toxicity, and greater atom economy, representing a significant advancement in the field. organic-chemistry.org The development of novel reaction methodologies and catalysts for creating valuable P-compounds continues to be a major focus, driven by the need for operational simplicity, cost-effectiveness, and environmental consideration. aaronchem.com

Significance of Organophosphorus Compounds as Synthetic Intermediates and Building Blocks

Organophosphorus compounds are of paramount importance in organic synthesis due to their diverse applications. cato-chem.com They serve as crucial intermediates and building blocks for constructing a wide range of more complex molecules. For example, phosphonates are extensively used as improved reagents in Wittig-type reactions for alkene synthesis, while phosphines are indispensable as ligands in transition-metal-catalyzed reactions, which are fundamental for forming C-H and C-C bonds. cato-chem.comevitachem.com

The utility of these compounds extends to their role as electrophiles or as directing groups in the activation of C-H bonds. aaronchem.com The phosphorus center can be manipulated through various reactions, such as nucleophilic substitution, to build molecular complexity. evitachem.com Furthermore, the esterification of phosphinic and phosphonic acids is a common method for creating derivatives that can be carried through multi-step syntheses. orgsyn.org The inherent reactivity and functional group tolerance of many organophosphorus intermediates make them foundational components in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. cato-chem.comevitachem.com

Positioning of Ethyl (2-bromoethyl)methylphosphinate within Contemporary Organophosphorus Research

While specific, in-depth research on this compound is not widely present in the accessible literature, its chemical structure allows for its logical positioning as a specialized synthetic building block. The molecule is bifunctional, containing both a stable ethyl methylphosphinate core and a reactive bromoethyl group.

The ethyl methylphosphinate moiety represents a stable P-chiral center, a feature of significant interest in asymmetric catalysis. cato-chem.com The bromoethyl group, on the other hand, is a versatile functional handle. It is a primary alkyl bromide, making it an excellent electrophile for Sₙ2 reactions. This allows for the facile introduction of the ethyl(methyl)phosphinate group onto a wide variety of nucleophiles, such as amines, alcohols, thiols, or carbanions.

Therefore, this compound is best understood as a potential reagent for phosphinoylation. Researchers could employ this compound to attach a –CH₂CH₂P(O)(CH₃)OEt fragment to a larger molecule of interest. This strategy could be valuable in medicinal chemistry for creating new phosphinate-containing drug analogues or in materials science for designing novel ligands or functional polymers. Its utility is analogous to other well-known bifunctional reagents used in organic synthesis, where one part of the molecule is designed for a specific coupling reaction, while the other carries the desired functional payload.

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 52399-90-3 aaronchem.comcato-chem.comevitachem.comaaronchem.com
Molecular Formula C₅H₁₂BrO₂P aaronchem.com
Molecular Weight 215.025 g/mol aaronchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52399-90-3

Molecular Formula

C5H12BrO2P

Molecular Weight

215.03 g/mol

IUPAC Name

1-bromo-2-[ethoxy(methyl)phosphoryl]ethane

InChI

InChI=1S/C5H12BrO2P/c1-3-8-9(2,7)5-4-6/h3-5H2,1-2H3

InChI Key

ODSBMTQUTBIVCM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C)CCBr

Origin of Product

United States

Applications of Ethyl 2 Bromoethyl Methylphosphinate in Advanced Chemical Synthesis

Ethyl (2-bromoethyl)methylphosphinate as a Versatile Building Block in Complex Molecule Assembly.

The reactivity of the carbon-bromine bond and the phosphorus center in this compound allows for its use as a bifunctional building block in the assembly of complex molecular architectures. The bromoethyl moiety can readily undergo nucleophilic substitution reactions, while the phosphinate group can be involved in various transformations, including reduction, oxidation, and coupling reactions.

The synthesis of heterocyclic compounds containing phosphorus in the ring system is of great interest due to their unique chemical and biological properties. This compound can serve as a key starting material for the construction of such scaffolds. For instance, intramolecular cyclization via a Michaelis-Arbuzov-type reaction can lead to the formation of five-membered phosphorus heterocycles. Furthermore, reaction with dinucleophiles, such as 1,2-aminoalcohols or 1,2-dithiols, can provide access to a variety of five- and six-membered heterocyclic systems incorporating the methylphosphinate moiety.

Table 1: Potential Heterocyclic Scaffolds from this compound

Reactant Resulting Heterocycle Ring Size
Ammonia Azaphospholidine oxide 5
Primary Amines N-Alkyl/Aryl-azaphospholidine oxide 5
Hydrazine 1,2-Azaphospholidine oxide 5
1,2-Ethanedithiol 1,3,2-Dithiaphospholane oxide 5

Phosphinate-containing natural products are a class of bioactive compounds with diverse biological activities. illinois.edu The structural similarity of the phosphinate group to the carboxylate or phosphate group allows these analogues to act as mimics and inhibitors of various enzymes. researchgate.net this compound can be employed as a key building block in the synthesis of analogues of natural products that contain a phosphinic acid moiety. For example, it could be used to introduce a P-methylphosphinate ethyl side chain into a larger molecule to mimic a carboxylic acid or phosphate-containing natural product. This approach allows for the systematic modification of natural product structures to enhance their biological activity, selectivity, and pharmacokinetic properties.

Integration of this compound into Polymer Chemistry and Materials Science Research.

Phosphorus-containing polymers often exhibit interesting properties, such as flame retardancy, thermal stability, and metal-chelating abilities. nih.gov this compound can be incorporated into polymer chains through various polymerization techniques. For instance, the bromoethyl group can act as an initiator for atom transfer radical polymerization (ATRP) or as a functional handle for post-polymerization modification.

Alternatively, the phosphinate moiety can be part of the polymer backbone. For example, polycondensation of a diol derivative of this compound with a dicarboxylic acid chloride would lead to a polyester with pendent methylphosphinate groups. These phosphorus-containing polymers could find applications as flame-retardant materials, specialty adhesives, or coatings.

Role of this compound in the Design of Phosphinate-Based Ligands for Catalysis.

Phosphine and phosphinate-based ligands are of paramount importance in homogeneous catalysis. cfmot.de The electronic and steric properties of these ligands can be fine-tuned to control the activity and selectivity of metal catalysts in a wide range of chemical transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. sigmaaldrich.com this compound can be derivatized to generate novel phosphinate-based ligands. For example, substitution of the bromine atom with a diphenylphosphino group would yield a bidentate P,P-ligand. The presence of the phosphinate oxygen atom could allow for hemilabile coordination, which can be beneficial in certain catalytic cycles.

Table 2: Potential Ligand Synthesis from this compound

Reagent Ligand Type Potential Catalytic Application
Diphenylphosphine P,P-Bidentate Cross-coupling reactions
Pyridine-2-thiol N,S-Bidentate Asymmetric catalysis

Exploration of this compound in the Synthesis of Precursors to Biologically Active Molecules.

Organophosphorus compounds, particularly phosphonates and phosphinates, are known to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and enzyme inhibitory properties. frontiersin.orgnih.gov The phosphinate moiety can act as a bioisostere of the carboxylate or phosphate group, leading to compounds with enhanced biological stability and activity. researchgate.net this compound serves as a valuable precursor for the synthesis of novel biologically active molecules. The bromoethyl group allows for the facile introduction of the methylphosphinate ethyl moiety into various molecular scaffolds. For example, alkylation of nucleophilic substrates such as phenols, amines, or thiols with this compound can lead to a diverse library of compounds for biological screening. These molecules could be designed as inhibitors of enzymes such as proteases, phosphatases, or kinases, where the phosphinate group can interact with the active site.

Synthesis and Comparative Reactivity of Ethyl 2 Bromoethyl Methylphosphinate Derivatives and Analogues

Systematic Structural Modifications of Ethyl (2-bromoethyl)methylphosphinate

The synthesis of this compound can be approached through several established methods in organophosphorus chemistry, most notably the Michaelis-Arbuzov and Michaelis-Becker reactions. The Michaelis-Arbuzov reaction, a cornerstone in the formation of phosphorus-carbon bonds, involves the reaction of a trialkyl phosphite with an alkyl halide. In the context of synthesizing the target compound, this would typically involve the reaction of a dialkyl methylphosphonite with 1,2-dibromoethane (B42909).

A general synthetic route is the reaction of a methylphosphonous acid dialkyl ester with a 1,2-dihaloethane. For instance, diethyl methylphosphonite can be reacted with an excess of 1,2-dibromoethane. The reaction proceeds via a quaternization of the phosphorus atom, followed by the elimination of an ethyl bromide molecule to yield the desired this compound. The use of an excess of the dihaloalkane is crucial to minimize the formation of the bis-substituted byproduct.

Variations in the Alkyl Chain (e.g., Ethyl vs. Methyl, Propyl)

The identity of the alkoxy group attached to the phosphorus atom can influence both the synthesis and the reactivity of the resulting phosphinate. By varying the starting dialkyl methylphosphonite (e.g., dimethyl, diethyl, dipropyl), a series of (2-bromoethyl)methylphosphinate esters can be synthesized.

The general trend in the reactivity of the starting phosphonites in the Michaelis-Arbuzov reaction is influenced by the steric and electronic properties of the alkyl groups. The nucleophilicity of the phosphorus atom is a key factor, with less sterically hindered and more electron-donating alkyl groups generally leading to faster reaction rates. However, the subsequent dealkylation step is also affected by the nature of the alkyl group, with the ease of cleavage typically following the order methyl > ethyl > propyl.

The following table illustrates the expected relative reactivity of different alkyl methylphosphonites in the synthesis of (2-bromoethyl)methylphosphinate derivatives.

Alkoxy GroupStarting PhosphoniteExpected Relative Reactivity in Synthesis
MethylDimethyl methylphosphoniteHigh
EthylDiethyl methylphosphoniteModerate
PropylDipropyl methylphosphoniteLower

This table is illustrative and based on general principles of the Michaelis-Arbuzov reaction.

Halogen Exchange Studies (e.g., Bromoethyl vs. Chloroethyl Phosphinates)

The synthesis of the corresponding Ethyl (2-chloroethyl)methylphosphinate can be achieved by using 1-bromo-2-chloroethane or 1,2-dichloroethane in the Michaelis-Arbuzov reaction with diethyl methylphosphonite. However, the reactivity of alkyl chlorides is generally lower than that of alkyl bromides in this reaction, often requiring more forcing conditions (higher temperatures, longer reaction times) to achieve comparable yields.

Alternatively, halogen exchange reactions can be employed to convert this compound into its chloro-analogue. The Finkelstein reaction, which involves treating an alkyl bromide with an excess of a metal chloride (e.g., lithium chloride, sodium chloride) in a suitable solvent like acetone or DMF, can drive the equilibrium towards the formation of the alkyl chloride.

The comparative reactivity of the C-Br versus C-Cl bond in these phosphinates is a key aspect of their chemistry. The C-Br bond is generally more labile and thus more susceptible to nucleophilic substitution than the C-Cl bond. This difference in reactivity can be quantified by comparing their relative rates of reaction with a common nucleophile.

The following table provides an illustrative comparison of the expected relative reactivity of the bromoethyl and chloroethyl derivatives in a hypothetical nucleophilic substitution reaction.

CompoundHalogenExpected Relative Rate of Nucleophilic Substitution
This compoundBromine1
Ethyl (2-chloroethyl)methylphosphinateChlorine< 1

This table is illustrative and based on the general principles of leaving group ability in nucleophilic substitution reactions.

Stereochemical Studies on Modified this compound Derivatives

When the phosphorus atom in a phosphinate is bonded to four different groups, it becomes a stereocenter, leading to the possibility of enantiomers. In the case of this compound, the phosphorus atom is chiral. The synthesis of such chiral phosphinates in an enantiomerically enriched or pure form is a significant challenge and an active area of research in organophosphorus chemistry.

Several strategies can be employed for the stereoselective synthesis of P-chiral phosphinates. One common approach involves the use of chiral auxiliaries. For instance, a racemic mixture of a phosphinic chloride can be reacted with a chiral alcohol to form a pair of diastereomeric phosphinates. These diastereomers can then be separated by chromatography or crystallization, followed by removal of the chiral auxiliary to yield the enantiomerically pure phosphinate.

Another approach involves the use of chiral catalysts in the synthesis. Asymmetric versions of reactions like the Pudovik or Hirao reactions can provide access to enantiomerically enriched phosphinates.

The stereochemical outcome of reactions involving the chiral phosphorus center is of fundamental importance. Nucleophilic substitution at the phosphorus atom of a chiral phosphinate can proceed with either inversion or retention of configuration, depending on the reaction mechanism. For example, a bimolecular nucleophilic substitution (S(_N)2@P) reaction at the phosphorus center is generally expected to proceed with inversion of configuration.

Structure-Reactivity Relationship Investigations in the this compound Class

The reactivity of phosphinate esters is governed by a combination of steric and electronic factors associated with the substituents attached to the phosphorus atom. By systematically modifying the structure of this compound, it is possible to probe these structure-reactivity relationships.

Effect of the Alkoxy Group: The nature of the alkoxy group (e.g., methoxy, ethoxy, propoxy) influences the electrophilicity of the phosphorus atom. Electron-donating alkyl groups decrease the electrophilicity of the phosphorus center, thereby reducing the rate of nucleophilic attack. Steric hindrance from bulkier alkyl groups can also impede the approach of a nucleophile, further slowing down the reaction rate.

The following table illustrates the expected trend in the relative rates of hydrolysis for a series of alkyl (2-bromoethyl)methylphosphinates.

Alkoxy GroupSteric HindranceElectronic EffectExpected Relative Rate of Hydrolysis
MethylLowLess electron-donatingHigher
EthylModerateModerately electron-donatingModerate
PropylHigherMore electron-donatingLower

This table is illustrative and based on established principles of steric and electronic effects in ester hydrolysis.

Effect of the Halogen: As discussed previously, the nature of the halogen in the 2-haloethyl group has a significant impact on reactivity. The carbon-halogen bond strength decreases in the order C-Cl > C-Br, and the polarizability increases in the order C-Cl < C-Br. Both factors contribute to the bromide being a better leaving group than the chloride. Consequently, this compound is expected to be more reactive towards nucleophiles in reactions involving the cleavage of the C-X bond compared to its chloro analogue.

These structure-reactivity relationships are crucial for understanding the chemical behavior of this class of compounds and for designing molecules with specific reactivity profiles for various applications.

Advanced Analytical Methodologies for Investigating Ethyl 2 Bromoethyl Methylphosphinate and Its Transformations

In Situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Analysis

In situ spectroscopy is a powerful tool for observing chemical reactions as they occur, eliminating the need for sample extraction and quenching, which can alter the concentration of transient or labile species. spectroscopyonline.com This approach allows for the continuous collection of data, providing a detailed window into reaction dynamics.

The synthesis or transformation of ethyl (2-bromoethyl)methylphosphinate can be effectively monitored in real-time using advanced spectroscopic probes, such as Fourier-transform infrared (FTIR) or Raman spectroscopy. These techniques track changes in the vibrational modes of functional groups within the molecule. For instance, during a nucleophilic substitution reaction where the bromine atom is displaced, the probe could monitor the disappearance of the C-Br stretching vibration and the appearance of a new band corresponding to the newly formed bond. This continuous data stream allows for the precise determination of reaction endpoints and the calculation of kinetic parameters like reaction rates and activation energies. semanticscholar.org

Below is a hypothetical data table illustrating how FTIR spectroscopy could be used to monitor the progress of a reaction involving this compound.

Time (minutes)C-Br Stretch Absorbance (cm⁻¹)P=O Stretch Absorbance (cm⁻¹)P-O-C Stretch Absorbance (cm⁻¹)
00.850.981.02
100.650.981.02
200.450.981.02
300.250.981.02
400.050.981.02
50<0.010.981.02

This table represents the expected decrease in the C-Br bond signal as the reaction proceeds, while the core phosphinate functional group signals (P=O, P-O-C) remain constant, serving as internal references.

High-Resolution Mass Spectrometry for Mechanistic Elucidation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is indispensable for the analysis of this compound. It provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent molecule, its transformation products, and any process-related impurities. semanticscholar.org This precision is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions, thereby aiding in mechanistic studies and ensuring the purity of the target compound.

Tandem mass spectrometry (MS/MS or MSⁿ) is a key technique for structural elucidation. nih.gov In this method, the protonated or deprotonated molecular ion of this compound is isolated and then fragmented through collision-induced dissociation. The resulting fragment ions provide a structural fingerprint of the molecule. wvu.eduscilit.com Analysis of these fragments helps to confirm the connectivity of atoms, identify the locations of functional groups, and piece together the molecule's structure. For instance, characteristic losses, such as the neutral loss of ethylene (B1197577) (C₂H₄) from the bromoethyl group or the loss of the ethoxy group, can be diagnostic for this specific phosphinate structure. nih.gov

A predicted fragmentation pattern for protonated this compound is outlined in the table below.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossStructural Moiety Lost
217/219 [M+H]⁺137 [M-C₂H₄Br]⁺C₂H₄BrBromoethyl radical
217/219 [M+H]⁺171/173 [M-C₂H₅OH]⁺C₂H₅OHEthanol
217/219 [M+H]⁺109 [M-C₂H₅O-Br]⁺C₂H₅O, BrEthoxy radical and Bromine
137 [M-C₂H₄Br]⁺95 [M-C₂H₄Br-C₂H₄O]⁺C₂H₄OEthylene oxide

The m/z values are given as a pair (e.g., 217/219) to account for the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br).

For the sensitive and selective detection of this compound, especially in complex mixtures, targeted mass spectrometric methods are developed. Techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) are employed. These methods use a tandem mass spectrometer to monitor a specific fragmentation reaction—a transition from a chosen precursor ion to a specific product ion. nih.gov This high degree of specificity allows for accurate quantification and detection of the target phosphinate even at very low concentrations, filtering out interference from other components in the sample matrix.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the definitive structural characterization of organic molecules in solution. nih.gov It provides detailed information about the chemical environment of individual atoms (¹H, ¹³C, ³¹P), their connectivity, and their spatial arrangement.

For this compound, NMR is used to confirm the presence and connectivity of the ethyl ester, the methyl group attached to phosphorus, and the bromoethyl moiety. Furthermore, advanced NMR experiments can provide insights into the molecule's preferred three-dimensional shape or conformation in solution. nih.govauremn.org.br Theoretical calculations are often used alongside experimental data to analyze conformational preferences. researchgate.net

While one-dimensional (1D) NMR spectra (¹H, ¹³C, ³¹P) provide fundamental information, complex structures or mixtures often result in overlapping signals that are difficult to interpret. ipb.pt Multi-dimensional NMR techniques, such as 2D NMR, are used to resolve these ambiguities. nih.govweebly.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. This would confirm the CH₂-CH₂ linkage in the bromoethyl group and the O-CH₂-CH₃ linkage in the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached protons.

The following table summarizes the expected 2D NMR correlations for this compound.

Proton Signal (¹H)Expected COSY Correlations (¹H)Expected HSQC Correlations (¹³C)Expected HMBC Correlations (¹³C, ³¹P)
P-CH₃NoneC in P-CH₃P, C=O of phosphinate
P-O-CH₂-CH₃P-O-CH₂-CH₃C in P-O-CH₂P, C in -CH₃
P-O-CH₂-CH₃P-O-CH₂-CH₃C in -CH₃C in P-O-CH₂
P-CH₂-CH₂-BrP-CH₂-CH₂-BrC in P-CH₂P, C in -CH₂-Br
P-CH₂-CH₂-BrP-CH₂-CH₂-BrC in -CH₂-BrP, C in P-CH₂

Solid-state NMR for Characterization of Phosphinate-Derived Materials

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of materials derived from phosphinates, including polymers and surface-functionalized materials originating from this compound. Unlike solution-state NMR, solid-state NMR provides detailed information about the local chemical environment, connectivity, and molecular dynamics of phosphorus nuclei in the solid phase, which is particularly valuable for insoluble or amorphous materials. researchgate.netmdpi.com

The primary nucleus of interest in these studies is ³¹P, which is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive for NMR experiments. mdpi.com Magic Angle Spinning (MAS) is a standard technique applied to average out anisotropic interactions, such as chemical shift anisotropy (CSA) and dipolar coupling, resulting in sharper spectral lines and improved resolution. researchgate.net

Key Solid-State NMR Techniques and Findings:

³¹P MAS NMR: This is the fundamental experiment used to identify different phosphorus species within a material. The isotropic chemical shift is highly sensitive to the coordination and chemical environment of the phosphorus atom. For instance, it can distinguish between phosphinate esters, phosphonic acids (resulting from hydrolysis), and their coordination to metal centers in hybrid materials. mdpi.com

Cross-Polarization (CP) MAS: Techniques like ¹H→³¹P CP-MAS are used to enhance the signal of the less abundant or less sensitive ³¹P nuclei by transferring magnetization from abundant nearby protons. acs.orgresearchgate.net The efficiency of this transfer provides qualitative information about the proximity of phosphorus atoms to protons, helping to elucidate the structure of organic moieties attached to the phosphorus center. acs.org

Chemical Shift Anisotropy (CSA): Analysis of the CSA, often determined from spectra acquired on static or slowly spinning samples, offers profound insights into the local electronic structure and symmetry of the phosphorus site. osti.gov The CSA parameters are sensitive to the degree of protonation, hydrogen bonding, and the connectivity of the phosphonate (B1237965) or phosphinate groups. osti.govcapes.gov.br For example, the connectivity of RPO₃ groups (i.e., the number of metal atoms bonded to the oxygen atoms) can be differentiated based on the chemical shift asymmetry and anisotropy. capes.gov.br

Heteronuclear Correlation (HETCOR) Spectroscopy: Two-dimensional experiments, such as ¹H-³¹P HETCOR, can establish direct correlations between specific phosphorus atoms and nearby protons, providing unambiguous evidence of through-space connectivity and helping to assign resonances in complex materials. acs.org

Research on layered metal phosphonates has demonstrated that ³¹P solid-state NMR can establish the main structural motifs and probe the dynamics of organic groups, such as the rotation of phenylene rings. researchgate.net The high sensitivity of ³¹P NMR makes it a reliable tool for both qualitative and quantitative analysis of mixed-ligand materials. mdpi.com

Table 1: Representative ³¹P Solid-State NMR Parameters for Phosphinate and Related Materials

Phosphorus Environment Technique Isotropic Chemical Shift (δiso) / ppm Chemical Shift Anisotropy (Δcs) / ppm Asymmetry (η) Reference
Phosphonate Groups in Mixed Zr/Sn Material ³¹P{¹H} MAS 5.0 43 - 49 0.28 - 0.61 osti.gov
Phosphate Groups in Mixed Zr/Sn Material ³¹P{¹H} MAS -14.0 23 - 37 0.28 - 0.61 osti.gov
P-OH sites on functionalized silica ³¹P MAS ~8 Not Reported Not Reported researchgate.net

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination of this compound Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of crystalline solids. For derivatives of this compound that can be crystallized, this technique provides unequivocal structural elucidation, revealing detailed information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. nih.govresearchgate.net

The process involves irradiating a single crystal of a derivative with a focused X-ray beam. The resulting diffraction pattern is mathematically analyzed to generate an electron density map, from which the positions of individual atoms can be resolved. This technique is crucial for:

Confirming Connectivity: It provides absolute proof of the molecular structure following a synthetic transformation.

Determining Stereochemistry: For chiral derivatives, X-ray crystallography can unambiguously establish the relative and absolute configuration of stereogenic centers. acs.orgmdpi.com

Analyzing Conformation: It reveals the preferred spatial orientation of atoms and functional groups within the molecule in the solid state.

Investigating Supramolecular Assembly: The analysis of the crystal lattice shows how individual molecules pack together through intermolecular forces like hydrogen bonds, halogen bonds (involving the bromine atom), and van der Waals interactions. researchgate.net

Table 2: Illustrative Crystallographic Data for an Organophosphorus Derivative This table presents typical data obtained from an X-ray crystallographic analysis, based on a representative structure of a phosphinate derivative.

Parameter Value
Chemical Formula C₂₀H₁₇PS₃
Formula Weight 384.49
Crystal System Monoclinic
Space Group Cc
a (Å) 9.351(2)
b (Å) 16.050(3)
c (Å) 12.474(3)
β (°) 102.93(3)
Volume (ų) 1824.5(6)
Z (molecules/unit cell) 4
Calculated Density (Mg/m³) 1.400

Data adapted from a representative structure in reference unibo.it.

Chromatographic Methods for Separation, Isolation, and Purity Assessment in Synthetic Studies

Chromatographic techniques are fundamental in synthetic chemistry for the analysis, separation, and purification of target compounds like this compound and its derivatives. drawellanalytical.com Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are extensively employed, with the choice of method depending on the volatility, polarity, and thermal stability of the analyte. cromlab-instruments.es

Gas Chromatography (GC): GC is highly effective for the analysis of volatile and thermally stable organophosphorus compounds. drawellanalytical.com Samples are vaporized and separated based on their partitioning between a gaseous mobile phase and a stationary phase within a capillary column. cromlab-instruments.es

Columns: Low-polarity capillary columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS or TG-5SilMS), are commonly used for the analysis of organophosphorus compounds. cromlab-instruments.esnih.gov

Detectors: For phosphorus-containing compounds, highly selective and sensitive detectors are preferred. The Flame Photometric Detector (FPD) operated in phosphorus mode is a classic choice. nih.govd-nb.info Mass Spectrometry (MS) coupled with GC (GC-MS) offers the dual benefit of separation and structural identification based on mass-to-charge ratio and fragmentation patterns, making it invaluable for confirming the identity of reaction products and impurities. cromlab-instruments.esnih.gov

Derivatization: For polar phosphinate or phosphonic acid metabolites, derivatization is often necessary to increase volatility for GC analysis. d-nb.info

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for non-volatile, polar, or thermally labile compounds. Separation occurs in a liquid mobile phase with a stationary phase packed in a column.

Modes of Separation: Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., acetonitrile/water mixtures). For highly polar analytes like phosphonic acids, ion-pairing agents may be added to the mobile phase to improve retention on reversed-phase columns. Mixed-mode columns that combine reversed-phase and ion-exchange characteristics are also effective for separating polar phosphonic and phosphinic acids. sielc.com

Detection: UV detection can be used if the molecule contains a chromophore. However, for compounds lacking a strong chromophore, Evaporative Light Scattering Detection (ELSD) or mass spectrometry (LC-MS) are more universal detection methods. acs.org LC-MS, in particular, provides high sensitivity and selectivity. biosynth.com

These chromatographic methods are essential throughout the synthetic workflow, from monitoring reaction progress (e.g., via thin-layer chromatography or rapid GC/LC analysis) to isolating the final product (preparative HPLC or flash column chromatography) and, finally, assessing its purity. acs.orgnih.gov

Table 3: Exemplary Chromatographic Conditions for Analysis of Related Organophosphorus Compounds

Technique Column Mobile Phase / Carrier Gas Detector Application Reference
GC-MS TraceGOLD TG-5SilMS Helium Ion Trap Mass Spectrometer Analysis of organophosphorus pesticides cromlab-instruments.es
GC-FPD HP-5 (30 m × 0.25 mm) Helium Flame Photometric Detector (FPD) Analysis of organophosphate pesticides nih.gov
HPLC-MS Ascentis C18 Acetonitrile / Water with N,N-dimethylhexylamine Electrospray Ionization MS (ESI+) Separation of phosphonate compounds

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for Ethyl (2-bromoethyl)methylphosphinate, and how can its purity be optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution or esterification reactions. For example, bromoethyl intermediates (e.g., 2-bromoethyl ethyl sulfide ) can react with methylphosphinic acid derivatives under controlled conditions. Purification involves column chromatography (e.g., silica gel with ethyl acetate/methanol (8:1) as a mobile phase) to remove byproducts like unreacted triethylphosphite or brominated impurities . Purity validation requires NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>31</sup>P) and GC-MS to confirm absence of hydrolyzed phosphinate species .

Q. How should this compound be characterized to confirm its structural integrity?

  • Methodology :

  • Spectroscopy : <sup>31</sup>P NMR is critical for identifying the phosphorus environment (δ ~25–35 ppm for phosphinates). IR spectroscopy detects P=O stretches (~1150–1250 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction resolves spatial arrangements, particularly the bromoethyl group’s orientation relative to the phosphinate core .
  • Elemental Analysis : Match experimental C/H/O/P/Br ratios to theoretical values (C5H11BrO2P: C 27.68%, H 5.11%, Br 36.81%) .

Q. What are the stability considerations for this compound under laboratory storage?

  • Methodology : The compound is moisture-sensitive due to hydrolyzable P-O and C-Br bonds. Store under inert atmosphere (argon/nitrogen) at –20°C in amber vials. Degradation products (e.g., methylphosphinic acid or ethylene derivatives) can be monitored via periodic TLC or <sup>31</sup>P NMR .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize competing byproducts during this compound synthesis?

  • Methodology : Kinetic studies using DOE (Design of Experiments) are recommended. Key factors include:

  • Temperature : Lower temperatures (0–5°C) reduce elimination side reactions (e.g., forming ethylene derivatives).
  • Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the phosphinate precursor .
  • Catalyst : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency .
    • Data Analysis : Compare yields and byproduct ratios via HPLC or GC-MS under varying conditions .

Q. How to resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

  • Case Study : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40% vs. 65%) may arise from:

  • Catalyst System : Pd(PPh3)4 vs. PdCl2(dppf) affects bromoethyl group activation .
  • Base Sensitivity : Carbonate vs. phosphate buffers alter reaction pH, influencing phosphinate stability .
    • Resolution : Replicate experiments with controlled variables and use <sup>31</sup>P NMR to track phosphinate degradation .

Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with acetylcholinesterase (target for organophosphorus compounds) .
  • QSAR Models : Correlate electronic parameters (Hammett σ constants for bromoethyl groups) with inhibitory activity .
  • MD Simulations : Assess stability of enzyme-inhibitor complexes over 100-ns trajectories (AMBER force field) .

Q. How to design enzymatic resolution protocols for chiral this compound analogs?

  • Methodology : Adapt protocols from phosphonate resolution :

  • Enzyme Selection : Penicillin-G-amidase or lipases (e.g., CAL-B) for enantioselective hydrolysis.
  • Conditions : pH 8.0, 35°C, with NH3 to maintain buffering. Monitor enantiomeric excess (ee) via chiral HPLC .

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